molecular formula C18H18N4O B2740320 1-(3,4-dimethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866847-90-7

1-(3,4-dimethylphenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2740320
CAS No.: 866847-90-7
M. Wt: 306.369
InChI Key: PFAZSEGJZBIQKE-UHFFFAOYSA-N
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Description

A compound’s description often includes its molecular formula, structure, and other identifiers like CAS number. It may also include information on the compound’s sources, uses, and role in biological systems if applicable .


Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include reactions, reagents, conditions, and the sequence of events that lead to the final product .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include understanding the reaction mechanisms, the conditions under which the reactions occur, and the products of the reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .

Scientific Research Applications

Chemical Synthesis and Transformations

Research has explored the synthesis and chemical transformations of triazole derivatives, highlighting their versatility and utility in organic synthesis. For instance, the study on [2 + 2] Cycloadditions of lithium alkynamides produced by fragmentation of 5-lithio-1-phenyl-1,2,3-triazoles demonstrates the potential of triazoles in cycloaddition reactions, which are pivotal in constructing complex molecular architectures (Ghose & Gilchrist, 1991). Similarly, the synthesis of 1-methyl-4-methylamino-3,5-diphenyl-1,2,4-triaza-3,5-diborole showcases the incorporation of triazoles into inorganic ring systems, indicating the compound's potential in developing novel inorganic materials (Engelhardt & Park, 1996).

Molecular Probes and Fluorescent Dyes

Triazole derivatives have been investigated for their potential as fluorescent molecular probes and dyes, which are crucial for biological imaging and sensing applications. The synthesis of fluorescent solvatochromic Dapoxyl dyes incorporating triazole units indicates the role of these compounds in developing sensitive probes for biological studies (Diwu et al., 1997).

Material Science and Novel Applications

The metal-free synthesis of 4-acyl-1,2,3-triazoles from readily available building blocks demonstrates the efficiency and environmental friendliness of producing triazole-based materials, which have applications ranging from medicinal chemistry to material science (Thomas et al., 2016).

Safety and Hazards

Information on a compound’s safety and hazards would typically come from material safety data sheets (MSDS). This can include information on toxicity, environmental impact, safe handling practices, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be pursued, and questions that remain unanswered about the compound .

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-methyl-N-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-9-10-16(11-13(12)2)22-14(3)17(20-21-22)18(23)19-15-7-5-4-6-8-15/h4-11H,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAZSEGJZBIQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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